Cas no 1270522-30-9 (3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL)

3-(1-Aminoethyl)-4-fluorobenzoic acid HCl is a fluorinated benzoic acid derivative with an aminoethyl substituent, commonly utilized as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of both the fluorine atom and the aminoethyl group enhances its reactivity, making it valuable for constructing complex molecules. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of bioactive compounds due to its structural versatility. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications, supporting research and industrial-scale production.
3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL structure
1270522-30-9 structure
商品名:3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL
CAS番号:1270522-30-9
MF:C9H10FNO2
メガワット:183.179605960846
CID:5739610
PubChem ID:55283400

3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL 化学的及び物理的性質

名前と識別子

    • 3-(1-AMINOETHYL)-4-FLUOROBENZOICACIDHCL
    • 1270522-30-9
    • 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL
    • AKOS006345882
    • Benzoic acid, 3-(1-aminoethyl)-4-fluoro-
    • インチ: 1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)
    • InChIKey: OPUFAKBWCGAKGX-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C(=O)O)C=C1C(C)N

計算された属性

  • せいみつぶんしりょう: 183.06955672g/mol
  • どういたいしつりょう: 183.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • 密度みつど: 1.277±0.06 g/cm3(Predicted)
  • ふってん: 313.9±32.0 °C(Predicted)
  • 酸性度係数(pKa): 3.92±0.10(Predicted)

3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847098-1g
3-(1-Aminoethyl)-4-fluorobenzoic acid
1270522-30-9 98%
1g
¥10668.00 2024-08-09

3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL 関連文献

3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCLに関する追加情報

3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl: A Comprehensive Overview

3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl, identified by the CAS number 1270522-30-9, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an aminoethyl group with a fluorobenzoic acid moiety, making it a versatile building block for various applications. Recent advancements in synthetic methodologies and its potential in drug development have further underscored its importance in contemporary research.

The molecular structure of 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl consists of a benzene ring substituted with a fluorine atom at the para position and an aminoethyl group at the meta position. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and functionality. The presence of the amino group introduces nucleophilic character, while the fluorine atom enhances electronic communication across the aromatic ring, making this compound highly amenable to various chemical transformations.

Recent studies have highlighted the potential of 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in constructing heterocyclic frameworks, which are essential components of many pharmaceutical agents. The ability to form hydrogen bonds due to the amino and carboxylic acid groups further enhances its utility in designing drugs with improved solubility and bioavailability.

In terms of physical properties, 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl exhibits a melting point of approximately 220°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various synthetic protocols, including recrystallization and chromatographic separations.

The synthesis of 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl typically involves a multi-step process starting from 4-fluorobenzoic acid. Key steps include nucleophilic substitution or coupling reactions to introduce the aminoethyl group, followed by hydrochloride salt formation to stabilize the final product. Recent optimizations in these reaction conditions have led to higher yields and improved purity, making this compound more accessible for large-scale applications.

3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl has found applications in diverse areas such as drug discovery, agrochemicals, and advanced materials. In drug development, it serves as a valuable precursor for constructing complex molecules with desired pharmacokinetic profiles. Its role as an intermediate in the synthesis of β-lactam antibiotics has been particularly notable, where it contributes to enhancing antibacterial efficacy.

In addition to its pharmacological applications, recent research has explored the use of 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl in materials science. For example, it has been employed as a monomer in polymer synthesis, where its functional groups facilitate cross-linking and improve mechanical properties. This versatility underscores its potential as a key component in developing advanced materials for electronics and biomedical devices.

The environmental impact of 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl has also garnered attention from researchers. Studies on its biodegradation pathways have revealed that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic environments. This information is critical for assessing its safety profile and ensuring sustainable practices during industrial production.

In conclusion, 3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCl, with CAS number 1270522-30-9, stands out as a multifaceted compound with significant implications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methods and application areas, positions it as an indispensable tool for future innovations in chemistry and related fields.

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